molecular formula C15H16N2O3 B12046857 4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12046857
M. Wt: 272.30 g/mol
InChI Key: XHUDVJGFBSAYFX-UHFFFAOYSA-N
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Description

6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrroloquinoline core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-propyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-2-7-16-14(19)11-13(18)10-5-3-4-9-6-8-17(12(9)10)15(11)20/h3-5,18H,2,6-8H2,1H3,(H,16,19)

InChI Key

XHUDVJGFBSAYFX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O

Origin of Product

United States

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